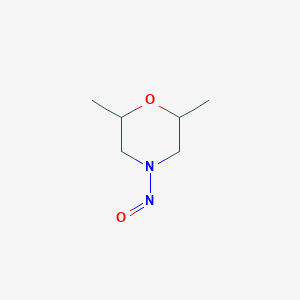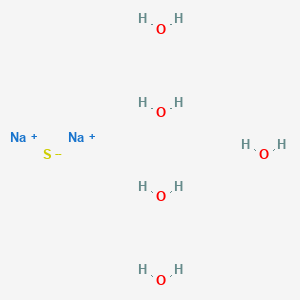
4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Übersicht
Beschreibung
4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is a useful research chemical . It is used as a polyimide intermediate and functional monomer .
Synthesis Analysis
The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) involves heating the dinitro compound (2) (10,000 g, 0.0314 mol) to reflux in absolute ethanol (100 mL) in the presence of wet 10% Pd/C catalyst (0.650 g) .Molecular Structure Analysis
The molecular formula of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is C15H18N2O2 . The molecular weight is 258.32 .Physical And Chemical Properties Analysis
The density of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is 1.3±0.1 g/cm3 . It has a boiling point of 471.1±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.2±3.0 kJ/mol . The flash point is 238.7±28.7 °C .Wissenschaftliche Forschungsanwendungen
Bioremediation of Environmental Pollutants : A study by Chhaya and Gupte (2013) explored the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a related compound to 4,4'-(Propane-2,2-diyl)bis(2-aminophenol). This research is significant as Bisphenol A is an endocrine-disrupting chemical and poses environmental risks. The study found that laccase hosted in reverse micelles could eliminate a significant portion of Bisphenol A, indicating the potential for similar compounds in environmental cleanup efforts (Chhaya & Gupte, 2013).
Polymer Synthesis : Tagle, Diaz, and Campbell (1993) conducted research on the synthesis of polyesters using various diphenols and diacid chlorides, including compounds structurally related to 4,4'-(Propane-2,2-diyl)bis(2-aminophenol). This study contributes to the broader understanding of polyester synthesis under phase transfer conditions, which is vital in the production of a wide range of industrial and consumer products (Tagle, Diaz, & Campbell, 1993).
Chemical Synthesis and Catalysis : Xu and Alper (2014) explored the palladium-catalyzed chemoselective carbonylation of aminophenols, closely related to 4,4'-(Propane-2,2-diyl)bis(2-aminophenol). This research is important for the development of new synthetic routes and catalysts in organic chemistry, particularly in the synthesis of esters and amides (Xu & Alper, 2014).
Environmental Impact and Detection : Studies by Kim et al. (2021) and Kang, Aasi, and Katayama (2007) delve into the environmental impact and detection methods for Bisphenol A, a compound related to 4,4'-(Propane-2,2-diyl)bis(2-aminophenol). These works emphasize the importance of understanding and monitoring environmental pollutants and their derivatives (Kim et al., 2021) (Kang, Aasi, & Katayama, 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIDYCYNRPVZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)N)C2=CC(=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278969 | |
| Record name | 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |
CAS RN |
1220-78-6 | |
| Record name | 1220-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(3-amino-4-hydroxylphenyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















